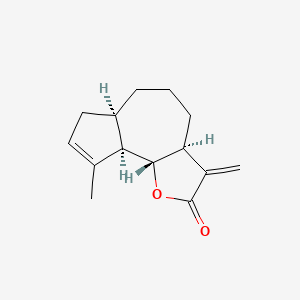
10-Epi-8-deoxy-cumambrin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-EPI-8-DEOXY-CUMAMBRIN B is a sesquiterpene lactone belonging to the guaianolide family. These compounds are known for their diverse biological activities and are often isolated from plants in the Asteraceae family. The structure of this compound includes multiple rings and functional groups, making it a compound of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-EPI-8-DEOXY-CUMAMBRIN B typically involves multiple steps, including the formation of its tricyclic core. The synthetic route may involve cyclization reactions, oxidation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as plants in the Asteraceae family, followed by purification processes. Advanced techniques like chromatography and crystallization are often employed to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 10-EPI-8-DEOXY-CUMAMBRIN B undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of different derivatives.
Reduction: Reduction reactions can alter the double bonds within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products:
Scientific Research Applications
Chemistry: It serves as a model compound for studying sesquiterpene lactones and their reactivity.
Biology: The compound has shown potential in inhibiting specific enzymes, making it a candidate for further biological studies.
Medicine: Research has indicated its potential in cancer treatment due to its ability to inhibit certain cellular pathways.
Industry: Its unique chemical structure makes it valuable in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 10-EPI-8-DEOXY-CUMAMBRIN B involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as aromatase, which plays a role in hormone synthesis. The compound’s ability to bind to these targets and disrupt their function is key to its biological activity .
Comparison with Similar Compounds
Thapsigargin: Known for its ability to inhibit intracellular calcium pumps.
Matricin: Isolated from Matricaria chamomilla, known for its anti-inflammatory properties.
Rupicolin A: Found in Artemisia tripartita, known for its antimicrobial activity.
Uniqueness: 10-EPI-8-DEOXY-CUMAMBRIN B stands out due to its specific structural features and potent biological activities. Its ability to inhibit aromatase at concentrations comparable to other known inhibitors highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(3aS,6aR,9aR,9bS)-9-methyl-3-methylidene-3a,4,5,6,6a,7,9a,9b-octahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C14H18O2/c1-8-6-7-10-4-3-5-11-9(2)14(15)16-13(11)12(8)10/h6,10-13H,2-5,7H2,1H3/t10-,11+,12+,13+/m1/s1 |
InChI Key |
PFGQZVWFUUWHOT-VOAKCMCISA-N |
Isomeric SMILES |
CC1=CC[C@@H]2[C@H]1[C@@H]3[C@@H](CCC2)C(=C)C(=O)O3 |
Canonical SMILES |
CC1=CCC2C1C3C(CCC2)C(=C)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















